1-(6-Chloropyridin-3-YL)cyclopropanecarbonitrile
Overview
Description
- Chemical Formula : C9H7ClN2
- Molecular Weight : 178.62 g/mol
- IUPAC Name : 1-(6-chloropyridin-3-yl)cyclopropane-1-carbonitrile
- Physical Form : Solid
- Purity : 95%
- Storage Temperature : Keep in a dark place, sealed in dry conditions at room temperature.
- Country of Origin : China
Synthesis Analysis
- Information on the synthesis of this compound is not readily available in the provided sources.
Molecular Structure Analysis
- The molecular structure consists of a cyclopropane ring with a cyano group attached to the 1-position of a 6-chloropyridine ring.
Chemical Reactions Analysis
- Specific chemical reactions involving this compound are not mentioned in the available data.
Physical And Chemical Properties Analysis
- Flash Point : 156.8°C
- Boiling Point : 335.6±37.0°C at 760 mmHg
Safety And Hazards
- Hazard Statement : H302 (Harmful if swallowed)
- Precautionary Statements : P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)
- Safety Information : Keep away from ingestion and avoid contact with eyes.
Future Directions
- Further research is needed to explore the potential applications and biological activity of this compound.
Please note that the information provided is based on available data, and additional research may be required for a more detailed analysis. If you have any specific questions or need further clarification, feel free to ask!
properties
IUPAC Name |
1-(6-chloropyridin-3-yl)cyclopropane-1-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-8-2-1-7(5-12-8)9(6-11)3-4-9/h1-2,5H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBIJKNDFKKNDOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=CN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60623037 | |
Record name | 1-(6-Chloropyridin-3-yl)cyclopropane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60623037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloropyridin-3-YL)cyclopropanecarbonitrile | |
CAS RN |
854267-89-3 | |
Record name | 1-(6-Chloropyridin-3-yl)cyclopropane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60623037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(6-chloropyridin-3-yl)cyclopropane-1-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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